REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]#N)[CH:5]=[CH:6][C:7]=1[CH3:8].[OH:12]S(O)(=O)=O.[CH3:17][OH:18]>O>[CH3:17][O:18][C:10](=[O:12])[CH2:9][C:4]1[CH:5]=[CH:6][C:7]([CH3:8])=[C:2]([CH3:1])[CH:3]=1
|
Name
|
|
Quantity
|
9.395 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=CC1C)CC#N
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo under sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
The residue was separated H2O and CH2Cl2
|
Type
|
EXTRACTION
|
Details
|
the H2O layer was extracted with CH2Cl2 several times
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography on silica gel with EtOAc/hexanes (1:10) as an eluant
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CC1=CC(=C(C=C1)C)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |